molecular formula C9H8O3 B165853 5-Norbornene-2,3-dicarboxylic anhydride CAS No. 826-62-0

5-Norbornene-2,3-dicarboxylic anhydride

Cat. No. B165853
CAS RN: 826-62-0
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-UHFFFAOYSA-N
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Description

5-Norbornene-2,3-dicarboxylic anhydride, also known as Nadic anhydride, is an organic acid anhydride derivative of norbornene . It is used as a curing agent in epoxy resins and in the preparation of vertically aligned and penetrated carbon nanotube/polymer film . It serves as an intermediate in polyesters, alkyd resins, and plasticizers .


Synthesis Analysis

Chitosan was chemically modified with the bulky structure of cis-5-norbornene-2,3-dicarboxylic anhydride . Fourier Transform Infrared results show that the anhydride monomer was successfully bound to the amine group of chitosan .


Molecular Structure Analysis

The molecular formula of 5-Norbornene-2,3-dicarboxylic anhydride is C9H8O3 . The IUPAC name is 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione .


Chemical Reactions Analysis

The thermal isomerization of 5-Norbornene-2,3-endo-Dicarboxylic Anhydride has been studied .


Physical And Chemical Properties Analysis

The molecular weight of 5-Norbornene-2,3-dicarboxylic anhydride is 164.16 g/mol . The InChIKey is KNDQHSIWLOJIGP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Labeling Applications 5-Norbornene-2,3-dicarboxylic anhydride has been utilized in the field of chemical synthesis, particularly in the preparation of stereospecifically labeled compounds. One example is the synthesis of this anhydride labeled with ^(14)C in one carbonyl group, as detailed by Scheidegger, Baldwin, and Roberts (1967) in the Journal of the American Chemical Society. This process involves specific synthesis and degradation methods to determine the labeling of the carbonyl group, highlighting its application in advanced chemical synthesis (Scheidegger, Baldwin, & Roberts, 1967).

Chemical Reaction Studies Research by Badri and Heidarizadeh (2004) in ChemInform investigated the reaction of 5-norbornene-2,3-dicarboxylic anhydride with various amines. They observed the formation of carbamic acids and explored factors affecting the formation of imides. This study contributes to understanding the reactivity and applications of this anhydride in chemical reactions (Badri & Heidarizadeh, 2004).

Material Synthesis Sun Yu-an (2007) in the Journal of Shiyan Technical Institute discussed the synthesis of 5-norbornene-2,3-dicarboxylic acid dimethyl ester using 5-Norbornene-2,3-dicarboxylic anhydride. This research highlights its application in creating new materials, demonstrating a yield higher than 89.6% under certain conditions (Sun Yu-an, 2007).

Educational Applications In the Journal of Chemical Education, Birchall et al. (2021) discussed the use of this anhydride in undergraduate laboratory experiments, focusing on thermal equilibration and recrystallization processes. This application promotes an understanding of constrained ring systems and factors affecting chemical properties (Birchall et al., 2021).

Polymer Science Yu et al. (2020) in High Performance Polymers investigated using 5-Norbornene-2,3-dicarboxylic anhydride in the synthesis of polymers via ring-opening metathesis polymerization. Their research provides insights into the creation of valuable norbornene derivatives and their polymers, demonstrating broad application prospects in various areas (Yu et al., 2020).

Safety And Hazards

5-Norbornene-2,3-dicarboxylic anhydride may cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes serious eye damage and may cause an allergic skin reaction . It is harmful if swallowed .

Future Directions

One-step synthesis of sequence-controlled multiblock polymers with up to 11 segments from monomer mixture has been reported . This method shows considerable promise in the synthesis of sequentially and architecturally complex polymers, with high monomer sequence control that provides the potential for designing materials .

properties

IUPAC Name

4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2
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InChI Key

KNDQHSIWLOJIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O3
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Related CAS

55636-72-1
Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer
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DSSTOX Substance ID

DTXSID0047456
Record name 2-Norbornene-5,6-dicarboxylic anhydride
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Molecular Weight

164.16 g/mol
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Physical Description

Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS]
Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Record name 5-Norbornene-2,3-dicarboxylic anhydride
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Product Name

5-Norbornene-2,3-dicarboxylic anhydride

CAS RN

826-62-0, 2746-19-2, 129-64-6
Record name 5-Norbornene-2,3-dicarboxylic anhydride
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Record name 2-Norbornene-5,6-dicarboxylic anhydride
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Record name 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride
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Synthesis routes and methods I

Procedure details

That is, Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride, which gives 5-norbornene-2,3-dicarboxylic anhydride (NDA). Then, the oxidation of NDA for conversion into 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC). Finally, the dehydration of CPTC to give the desired cis, cis, cis-CPDA.
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Synthesis routes and methods II

Procedure details

The Diels-Alder adduct from cyclopentadiene and maleic anhydride, endo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 165° C., was heated at 220° C. for 4 hours. On cooling the product solidified with a melting point of 101° C. The crude reaction product was recrystallized from benzene three times to isolate exo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 141° C., in 25% yield.
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Synthesis routes and methods III

Procedure details

A solution of bicyclo[2. 2. 1]hept-5-ene-2,3-dicarboxylic anhydride in toluene is prepared by reacting 1960 grams (20 moles) of maleic anhydride dissolved in 3000 grams of toluene with 1320 grams (20 moles) of cyclopentadiene at a reaction temperature in the range of from about 70° to 75°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Norbornene-2,3-dicarboxylic anhydride
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5-Norbornene-2,3-dicarboxylic anhydride
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5-Norbornene-2,3-dicarboxylic anhydride
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Reactant of Route 5
5-Norbornene-2,3-dicarboxylic anhydride
Reactant of Route 6
5-Norbornene-2,3-dicarboxylic anhydride

Citations

For This Compound
629
Citations
SH Park, JS Park, TW Ko, YS Park… - Advanced Materials …, 2013 - Trans Tech Publ
Norbornene dicarboxylate was synthesized through esterification under titanium catalyst. The alcohols are 2-ethyl-1-hexanol, n-octanol, 3,5,5-trimethyl-1-hexanol, and n-decanol. The …
Number of citations: 9 www.scientific.net
J Yang, L Ren, Y Li - Chinese Journal of Polymer Science, 2017 - Springer
A series of cis-5-norbornene-endo-2,3-dicarboxylic anhydride (NDCA, M1) derivatives (M2−M4) with different types of nonpolar substituted groups were synthesized and characterized …
Number of citations: 17 link.springer.com
Y Wan, H He, P Zhang, Z Huang, R Zhao, J Sha… - Journal of Molecular …, 2020 - Elsevier
Solubility of cis-5-norbornene-endo-2,3-dicarboxylic anhydride (carbic anhydride) in fourteen pure solvents including methyl acetate (MAC), ethyl acetate (EAC), n-propyl acetate (NPAC…
Number of citations: 27 www.sciencedirect.com
KMK Ishak, Z Ahmad, HM Akil - e-Polymers, 2010 - degruyter.com
Chitosan was chemically modified with bulky structure, cis-5- norbornene-2,3-dicarboxylic anhydride and the characteristics of this modified chitosan was studied. Fourier Transform …
Number of citations: 6 www.degruyter.com
H Yu, S Lin, D Sun, Q Pan - High Performance Polymers, 2020 - journals.sagepub.com
Dicyclopentadiene (DCPD) is a by-product resulting from the ethylene industry, which is high yield and underused in China. A technical route of producing valuable products—…
Number of citations: 6 journals.sagepub.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
This scientific opinion of the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids deals with the risk assessment of 5‐norbornene‐2, 3‐dicarboxylic …
Number of citations: 2 efsa.onlinelibrary.wiley.com
R Baumgartner, Z Song, Y Zhang, J Cheng - Polymer Chemistry, 2015 - pubs.rsc.org
Herein, we report the synthesis of polyesters via the alternating copolymerization of epoxides and cis-5-norbornene-endo-2,3-dicarboxylic anhydride (NB). The polymers are …
Number of citations: 48 pubs.rsc.org
B Nörnberg, GA Luinstra - European Polymer Journal, 2015 - Elsevier
Propylene oxide (PO) and CO 2 are terpolymerized with 5-norbornene-2,3-dicarboxylic anhydride (NA) or tetrahydrophthalic anhydride (THPA) under the action of a zinc glutarate …
Number of citations: 10 www.sciencedirect.com
E Maftei, CV Maftei, M Freytag, MH Franz… - Rev. Roum …, 2018 - revroum.lew.ro
Ambiguities about the stereochemistry of N-hydroxy-5-norbornene-2, 3-dicarboximide and N, N'-bis-(5-norbornene-2, 3-dicarboxyimidyl) carbonate and confusing naming of N-hydroxy-…
Number of citations: 6 revroum.lew.ro
K Lienkamp, CF Kins, SF Alfred… - Journal of Polymer …, 2009 - Wiley Online Library
Unprotected exo,exo‐5‐norbornene‐2,3‐dicarboxylic acid and exo,exo‐7‐oxa‐5‐norbornene‐2,3‐dicarboxylic acid were polymerized via ring‐opening metathesis polymerization. This …
Number of citations: 42 onlinelibrary.wiley.com

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